molecular formula C18H20ClNO6 B11160075 N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine

N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine

Cat. No.: B11160075
M. Wt: 381.8 g/mol
InChI Key: ZWQDIIMVCQNQMS-INIZCTEOSA-N
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Description

2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chlorinated and methoxylated chromen-2-one moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Synthesis of the chromen-2-one core: The chromen-2-one core can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Chlorination and methoxylation: The chromen-2-one core is then chlorinated using thionyl chloride and methoxylated using dimethyl sulfate.

    Formation of the acetamido group: The chlorinated and methoxylated chromen-2-one is reacted with acetic anhydride and ammonia to form the acetamido group.

    Coupling with 3-methylbutanoic acid: The final step involves coupling the acetamido derivative with 3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom in the chromen-2-one moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID has a wide range of scientific research applications, including :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential antimicrobial and anti-inflammatory activities, making it a candidate for the development of new antibiotics and anti-inflammatory drugs.

    Medicine: The compound’s anticancer properties are being explored for the development of novel chemotherapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or UV absorption, for applications in sensors and imaging.

Mechanism of Action

The mechanism of action of 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID involves its interaction with various molecular targets and pathways :

    Antimicrobial activity: The compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.

    Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation.

    Anticancer activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Properties

Molecular Formula

C18H20ClNO6

Molecular Weight

381.8 g/mol

IUPAC Name

(2S)-2-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H20ClNO6/c1-8(2)16(17(22)23)20-15(21)6-11-9(3)10-5-12(19)14(25-4)7-13(10)26-18(11)24/h5,7-8,16H,6H2,1-4H3,(H,20,21)(H,22,23)/t16-/m0/s1

InChI Key

ZWQDIIMVCQNQMS-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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